9-(4-Bromophenyl)-9H-carbazole
Description
Contextualization of Carbazole (B46965) Derivatives in Organic Electronics
Carbazole-based compounds are foundational in the field of organic electronics, a technology branch that utilizes carbon-based materials to create electronic circuits and devices. researchgate.net Their widespread use stems from a unique combination of properties that make them ideal for applications ranging from vibrant displays to efficient solar cells. researchgate.netmdpi.com
The core structure of carbazole, a rigid and planar aromatic heterocycle, provides a robust and stable molecular scaffold. rsc.orgresearchgate.net This inherent structure, featuring extensive electron delocalization, is crucial for its electronic properties. mdpi.com A key feature of the carbazole core is its electron-rich nature, which can be readily modified. mdpi.com This allows for the fine-tuning of its electronic behavior, enabling scientists to tailor the optical and electronic properties of materials for specific applications. rsc.org By strategically adding different functional groups to the carbazole ring, researchers can control characteristics like the energy levels (HOMO/LUMO), which directly influences the material's interaction with light and electricity. mdpi.comrsc.org
Carbazole and its derivatives serve as essential heterocyclic building blocks for creating materials used in organic sensitizers and semiconductors for optoelectronic devices. researchgate.net These materials are integral components in technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). bohrium.comacs.org In OLEDs, for example, carbazole-based materials are frequently used as host materials for the emissive layer or as hole-transporting layers, contributing to the device's efficiency and stability. mdpi.comalfa-chemistry.comresearchgate.net Their versatility allows them to be incorporated into both small molecules and polymers, expanding the range of potential applications. oldcitypublishing.com
Carbazole derivatives offer a compelling set of advantages for materials science. researchgate.net They are known for their excellent thermal and chemical stability, which is critical for the longevity and reliability of electronic devices. mdpi.commdpi.com A standout feature is their high hole-transport capability, meaning they can efficiently move positive charge carriers, a fundamental process in the operation of many electronic devices. researchgate.netmdpi.combohrium.com Furthermore, the carbazole structure is easily functionalized at several positions (notably the 2, 3, 6, 7, and 9 positions), providing a straightforward way to modify and optimize their properties for enhanced performance. mdpi.comalfa-chemistry.com This combination of stability, charge transport, and tunability makes carbazole derivatives a cornerstone of modern organic electronics research. researchgate.netmdpi.com
Table 1: Key Properties of Carbazole Derivatives in Organic Electronics
| Property | Significance |
|---|---|
| Thermal Stability | Ensures device longevity and reliability under operational stress. mdpi.commdpi.comrsc.org |
| High Hole Mobility | Facilitates efficient transport of positive charges, crucial for device performance. mdpi.commdpi.combohrium.com |
| Tunable Electronic Structure | Allows for precise control over optical and electronic properties (e.g., color of emitted light). researchgate.netmdpi.comrsc.org |
| Ease of Functionalization | Enables straightforward chemical modification to optimize material characteristics. mdpi.comalfa-chemistry.com |
| High Triplet Energy | Makes them suitable as host materials for efficient phosphorescent OLEDs. bohrium.com |
Specific Importance of 9-(4-Bromophenyl)-9H-carbazole as a Synthetic Intermediate
Within the vast family of carbazole derivatives, this compound stands out as a crucial synthetic intermediate. nih.govresearchgate.net An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. In this case, the presence of the bromophenyl group at the 9-position of the carbazole core is of strategic importance.
The bromine atom serves as a reactive handle, enabling chemists to perform a variety of cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net This allows for the straightforward attachment of other molecular fragments, effectively "building" more complex molecules with tailored properties. smolecule.com For instance, this compound is a key precursor for synthesizing bipolar host materials, which possess both hole-transporting (the carbazole part) and electron-transporting capabilities (the newly attached group). acs.org These bipolar materials are highly sought after for creating highly efficient OLEDs.
The synthesis of this compound itself is well-established, often involving the reaction of 9H-carbazole with 1,4-dibromobenzene. nih.gov Its utility as a building block is demonstrated in the synthesis of a wide range of functional materials for OLEDs and other electronic applications. acs.orglookchem.com
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₁₂BrN lookchem.com |
| Molecular Weight | 322.2 g/mol lookchem.com |
| Appearance | White to light yellow solid lookchem.com |
| Melting Point | 147-151 °C lookchem.com |
| Boiling Point | 452.672 °C at 760 mmHg lookchem.com |
Research Trajectory and Future Directions in Carbazole-Based Materials
The field of carbazole-based materials continues to evolve rapidly. businessresearchinsights.com Current research focuses on several key areas aimed at enhancing device performance, stability, and cost-effectiveness. mdpi.com One major trend is the development of novel molecular architectures, including polyfunctionalized carbazoles where multiple positions on the core are modified to fine-tune properties with even greater precision. bohrium.com
Future research will likely continue to explore the synthesis of new carbazole derivatives for specific, high-performance applications. This includes the design of advanced hole-transporting materials (HTMs) for perovskite solar cells, a promising next-generation photovoltaic technology. bohrium.comacs.org There is also a significant push towards developing materials for thermally activated delayed fluorescence (TADF) OLEDs, which can achieve very high efficiencies without the need for expensive heavy metals like iridium. researchgate.net Furthermore, the development of "greener" and more efficient synthetic methods for accessing the carbazole core is an ongoing priority. researchgate.net As researchers continue to unlock the potential of these versatile molecules, carbazole-based materials are expected to play an ever-increasing role in the future of electronics and energy. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-(4-bromophenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDKKRKTDZMKCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625205 | |
| Record name | 9-(4-Bromophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57102-42-8 | |
| Record name | 9-(4-Bromophenyl)-9H-carbazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30625205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(4-Bromophenyl)carbazole | |
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Synthetic Methodologies and Chemical Transformations
Direct Synthesis of 9-(4-Bromophenyl)-9H-carbazole
The most prevalent method for the direct synthesis of this compound is the Ullman condensation reaction, which involves the coupling of an aryl halide with an amine in the presence of a copper catalyst.
The Ullman condensation, a long-established method for forming carbon-nitrogen bonds, is frequently employed for the N-arylation of carbazole (B46965). This reaction typically involves heating carbazole with an excess of a dihalobenzene, such as 1,4-dibromobenzene, in the presence of a copper catalyst and a base. nih.govrsc.org The reaction leads to the formation of the desired 9-arylcarbazole derivative. mdpi.com
The efficiency and yield of the Ullman synthesis of this compound are highly dependent on the reaction parameters. Researchers have explored various conditions to optimize the synthesis. For instance, one procedure involves heating a mixture of 9H-carbazole, 1,4-dibromobenzene, a copper catalyst, and a base in a sealed ampoule at 250 °C for 68 hours, resulting in a 41% yield after purification. nih.gov Another modified approach uses a lower temperature of 170 °C for 11 hours under a nitrogen atmosphere, achieving a significantly higher yield of 71%. rsc.org A different set of conditions employs refluxing in a solvent for 24 hours. researchgate.net
The table below summarizes various reported reaction conditions for the synthesis.
| Reactants | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 9H-carbazole, 1,4-dibromobenzene | CuSO₄·5H₂O | K₂CO₃ | Toluene (B28343) (in partitioning step) | 250 | 68 | 41 | nih.gov |
| 9H-carbazole, dibromobenzene | CuI, 18-Crown-6 (B118740) | K₂CO₃ | DMPU | 170 | 11 | 71 | rsc.org |
| 9H-carbazole, 1,4-dibromobenzene | CuI, 1,10-phenanthroline (B135089) | K₂CO₃ | DMF | Reflux | 24 | 71 | researchgate.net |
The choice of catalyst is critical in the Ullman reaction. Copper-based systems are the hallmark of this transformation. organic-chemistry.org Copper(I) iodide (CuI) is a commonly used catalyst, often in conjunction with a ligand to enhance its catalytic activity. rsc.orgresearchgate.net For example, the addition of 1,10-phenanthroline as a ligand to the CuI catalyst has been shown to be effective. researchgate.net Another utilized catalyst is hydrated copper(II) sulfate (B86663) (CuSO₄·5H₂O). nih.gov These catalysts facilitate the crucial C-N bond formation between the carbazole nitrogen and the bromophenyl group.
The solvent plays a significant role in the Ullman condensation by solubilizing the reactants and influencing the reaction temperature. N,N-dimethylformamide (DMF) is a common high-boiling polar aprotic solvent used for this reaction, allowing the mixture to be refluxed to drive the reaction to completion. researchgate.net Other solvent systems include 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), which was used in a modified, higher-yield synthesis. rsc.org In some high-temperature procedures conducted in a sealed vessel, a solvent may not be used during the reaction itself, but a solvent like toluene is used during the workup and purification process. nih.gov
Beyond the classical Ullman conditions, modified approaches have been developed to improve yield and reaction conditions. One such modification involves the use of 18-crown-6 along with the CuI catalyst and K₂CO₃ base in DMPU solvent, which allows for a lower reaction temperature (170 °C) and shorter reaction time (11 hours) while achieving a high yield. rsc.org While copper catalysis is traditional for Ullman reactions, palladium-catalyzed N-arylation reactions (Buchwald-Hartwig amination) represent a major alternative for C-N bond formation, though specific examples for this exact compound are part of broader functionalization strategies rather than direct synthesis from carbazole.
Ullman Condensation Reactions
Functionalization Strategies of this compound
The presence of the bromine atom on the phenyl ring and the reactive positions on the carbazole core makes this compound a versatile building block for creating more complex molecules. atomfair.com
The bromine substituent is an excellent handle for further transformations, particularly through palladium-catalyzed cross-coupling reactions. atomfair.com The Suzuki-Miyaura coupling is a widely used strategy, reacting this compound with various boronic acids or their esters to form new carbon-carbon bonds. mdpi.comresearchgate.netsmolecule.com This allows for the introduction of diverse aryl or heterocyclic groups at the 4-position of the N-phenyl ring. mdpi.com
Other functionalization strategies target the carbazole ring itself. These include:
Friedel-Crafts Acylation : This reaction can introduce acetyl groups onto the carbazole core, typically at the 3 and 6 positions. osti.gov
Halogenation : The carbazole nucleus can be further halogenated. For instance, treatment with N-bromosuccinimide (NBS) can introduce bromine atoms onto the carbazole ring. google.com Similarly, iodination can be achieved using potassium iodide and potassium iodate (B108269) in acetic acid to produce 9-(4-bromophenyl)-3,6-diiodo-9H-carbazole. rsc.org
Lithiation and Borylation : The bromine atom on the phenyl group can be exchanged with lithium using an organolithium reagent like n-butyllithium. The resulting lithiated species can then be reacted with a borate (B1201080) ester, such as triisopropyl borate, to form a boronic acid derivative, which is a valuable precursor for subsequent Suzuki couplings. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone for the functionalization of this compound. The bromine atom on the N-phenyl ring serves as an excellent handle for various cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
The Suzuki-Miyaura coupling is a powerful and widely used method to form C-C bonds by coupling an organohalide with an organoboron compound. diva-portal.orgnih.gov In the case of this compound, the reactive C-Br bond is readily coupled with a variety of aryl and heteroaryl boronic acids or their esters. mdpi.commdpi.com This reaction is fundamental for synthesizing extended π-conjugated systems based on the carbazole framework. mdpi.com For instance, the coupling of this compound with 2-thiopheneboronic acid is a key step in producing materials like 9-(4-(2-thiophene)phenyl)carbazole. mdpi.com Similarly, it can be reacted with fluorene-2-boronic acid to yield compounds such as 9-(4-(9H-Fluoren-2-yl)phenyl)-9H-carbazole. researchgate.net The reaction typically proceeds under basic conditions in a suitable solvent system like toluene or a mixture of toluene, ethanol, and water, at elevated temperatures. mdpi.commdpi.com
Typical Suzuki-Miyaura Reaction Conditions:
| Component | Role | Example Reagents | Typical Conditions |
|---|---|---|---|
| Substrate | Aryl Halide | This compound | 1 equivalent |
| Coupling Partner | Organoboron | Aryl/Heteroaryl boronic acids | 1.1-1.5 equivalents |
| Catalyst | Palladium(0) source | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 1-5 mol% |
| Base | Activates boronic acid | K₂CO₃, K₃PO₄·H₂O | 2 equivalents |
| Solvent | Reaction Medium | Toluene, 1,4-Dioxane, DME | 70-110 °C, inert atm. |
The choice of catalyst is critical for the success of the Suzuki-Miyaura coupling. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is one of the most frequently used and effective catalysts for these transformations. diva-portal.orgmdpi.com It is valued for its ability to catalyze reactions under relatively mild conditions, providing moderate to excellent yields. mdpi.com The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. diva-portal.org While Pd(PPh₃)₄ is common, other catalysts like [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are also employed, sometimes offering superior yields due to the donor characteristics of the dppf ligand. mdpi.com Catalyst loading is typically low, often in the range of 1-5 mol%, though even lower loadings at the parts-per-million (ppm) level have been explored. rsc.orgacs.org
Example Catalyst System for Suzuki Coupling:
| Catalyst | Ligand | Typical Loading | Key Features |
|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine | 3-5 mol% | Widely used, effective under mild conditions. mdpi.commdpi.com |
| Pd(dppf)Cl₂ | dppf | 1-3 mol% | Often gives excellent yields due to ligand's donor character. mdpi.com |
To enhance catalyst efficiency, stability, and recyclability, heterogeneous catalysts have been developed. Among these, bimetallic nanoparticles supported on materials like reduced graphene oxide (rGO) are gaining prominence. biotechjournal.innbu.ac.in Reduced graphene oxide serves as an excellent support material due to its high surface area and ability to facilitate charge transfer. biotechjournal.in Bimetallic catalysts, such as palladium-copper alloys supported on rGO (Pd–Cu@rGO), can exhibit superior catalytic activity compared to their monometallic counterparts. biotechjournal.innih.gov The synergistic effect between the two metals can enhance catalytic performance in C-C coupling reactions. biotechjournal.in While specific studies on using Pd-Cu@rGO for Suzuki couplings with this compound are not prevalent, the high activity of these catalysts in related reactions suggests their potential applicability. biotechjournal.innih.gov These supported catalysts are particularly advantageous for their ease of separation from the reaction mixture and potential for reuse over multiple cycles without significant loss of activity. rsc.org
The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction that enables the formation of carbon-nitrogen bonds. This reaction is used to couple aryl halides with amines. While this compound itself is a product of such a reaction (coupling carbazole with 1,4-dibromobenzene), its derivatives can be further functionalized. For example, a related compound, 3-bromo-9-phenyl-9H-carbazole, can undergo Buchwald-Hartwig amination with various amines in the presence of a palladium catalyst and a suitable ligand to create more complex tertiary amine structures. google.com The choice of ligand, such as XPhos or bulky N-heterocyclic carbenes (NHCs), and the base is crucial for achieving high yields, especially with sterically hindered substrates. researchgate.net Toluene is often the solvent of choice for these reactions. acs.org
Suzuki-Miyaura Coupling for Aryl/Heteroaryl Linkages
Friedel-Crafts Acylation for Ring Functionalization
The carbazole ring system is electron-rich and susceptible to electrophilic aromatic substitution reactions like Friedel-Crafts acylation. This reaction allows for the introduction of acyl groups onto the carbazole core, typically at the 3- and 6-positions, which are the most electronically activated. Commercially available this compound can undergo Friedel-Crafts acylation to yield derivatives like 3,6-diacetyl-9-(4-bromophenyl)-carbazole. osti.gov The reaction is usually carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). smolecule.com These acylated derivatives can then be further transformed, for example, by oxidation of the acetyl groups to carboxylic acids, creating versatile building blocks for materials like porous coordination cages. osti.gov
Derivatization at Various Positions (N-, 3-, 6-positions)
The structure of this compound allows for derivatization at multiple sites, primarily the nitrogen atom (N-position, already occupied by the bromophenyl group), and the electron-rich 3- and 6-positions of the carbazole ring. lookchem.comresearchgate.netnsf.gov
N-position: The synthesis of this compound itself is an example of N-position derivatization of the parent carbazole molecule. researchgate.net The bromophenyl group at this position can be further modified, as seen in Suzuki couplings. mdpi.com
3- and 6-positions: These positions are the most reactive sites for electrophilic substitution on the carbazole core. Halogenation, such as bromination using N-Bromosuccinimide (NBS), can be used to introduce bromine atoms at the 3- and 6-positions, yielding 3,6-dibromo-9-(4-bromophenyl)-9H-carbazole. boronmolecular.com These newly introduced bromine atoms can then serve as handles for subsequent cross-coupling reactions, allowing for the attachment of various aryl groups to build complex, multi-functional molecules. nsf.gov This step-wise functionalization provides a modular approach to fine-tuning the electronic and photophysical properties of the final compound.
Advanced Characterization Techniques and Spectroscopic Analysis
Spectroscopic Characterization
Spectroscopic analysis is pivotal in confirming the identity and purity of 9-(4-Bromophenyl)-9H-carbazole, offering insights into its electronic and vibrational states.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR: The proton NMR spectrum provides detailed information about the number, connectivity, and environment of hydrogen atoms. For this compound, spectra are typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃). rsc.org A representative analysis shows distinct signals corresponding to the aromatic protons on both the carbazole (B46965) and the 4-bromophenyl moieties. rsc.org The signals for the carbazole protons typically appear as multiplets or doublets in the range of 7.30 to 8.13 ppm, while the protons on the bromophenyl group also resonate in the aromatic region. rsc.org
¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment | Reference |
| 8.13 | d | 7.6 | 2H | Aromatic (Carbazole) | rsc.org |
| 7.72 | d | 8.8 | 2H | Aromatic (Bromophenyl) | rsc.org |
| 7.45 | d | 8.8 | 2H | Aromatic (Bromophenyl) | rsc.org |
| 7.41–7.37 | dt | J₁=6.8, J₂=6.8 | 4H | Aromatic (Carbazole) | rsc.org |
| 7.30 | t | 6.6 | 2H | Aromatic (Carbazole) | rsc.org |
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of unique carbon environments within the molecule. epstem.net The spectrum for this compound would show a series of signals in the downfield region (typically >100 ppm), which is characteristic of aromatic carbons. Specific peaks can be assigned to the quaternary carbons and the protonated carbons of both the carbazole and bromophenyl rings. epstem.net
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of the molecule's functional groups. The FT-IR spectrum of this compound, typically recorded using a KBr pellet, displays characteristic absorption bands that confirm its structural features. epstem.net Key vibrational bands include C-H stretching from the aromatic rings, C=C stretching within the aromatic systems, C-N stretching associated with the carbazole nitrogen, and a distinctive C-Br stretching vibration.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within the molecule. The UV-Vis absorption spectrum of this compound, when measured in a solvent like dichloromethane (B109758), exhibits characteristic absorption bands. epstem.net These absorptions, typically observed in the 330-340 nm range, correspond to π-π* electronic transitions within the conjugated carbazole system. epstem.net The position and intensity of these bands are influenced by the electronic conjugation between the carbazole and the bromophenyl moieties. nih.gov
UV-Vis Absorption Data for this compound
| Parameter | Wavelength Range (nm) | Solvent | Reference |
| λmax (Absorption) | 330 - 340 | Dichloromethane | epstem.net |
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information on the emissive properties of the compound after it absorbs light. This compound exhibits fluorescence, a property common to many carbazole derivatives. epstem.net When excited with UV light, a solution of the compound in dichloromethane shows a strong emission peak, typically in the range of 393-396 nm. epstem.net This emission corresponds to the relaxation from the first excited singlet state to the ground state and is a key characteristic of its photophysical profile.
Fluorescence Emission Data for this compound
| Parameter | Wavelength Range (nm) | Solvent | Reference |
| λem (Emission) | 393 - 396 | Dichloromethane | epstem.net |
Mass Spectrometry (MS, HRMS, GC-MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₈H₁₂BrN), the calculated molecular weight is approximately 322.2 g/mol . nih.govresearchgate.net High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. A key feature in the mass spectrum is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the spectrum will display two prominent peaks of almost equal intensity separated by two mass units (M⁺ and M⁺+2), which is a definitive signature for a monobrominated compound.
Electrochemical Characterization
The electrochemical properties of this compound are investigated primarily through cyclic voltammetry (CV). epstem.net This technique provides information on the redox behavior of the molecule, specifically its tendency to be oxidized or reduced. epstem.net Carbazole and its derivatives are known to be electrochemically active and possess hole-transporting capabilities. epstem.net Cyclic voltammetry measurements are used to determine the oxidation potential of the compound, which allows for the calculation of the Highest Occupied Molecular Orbital (HOMO) energy level. epstem.net The electrochemical behavior is influenced by the substitution at the 9-position of the carbazole ring. nih.gov
Cyclic Voltammetry (CV) for Electronic Characteristics
Cyclic voltammetry is a powerful and widely used electrochemical technique to investigate the electronic properties of molecules like this compound. epstem.net It provides valuable information on the oxidation and reduction potentials, which are fundamental to understanding the material's behavior in electronic devices. iieta.org For carbazole derivatives, CV is instrumental in determining key parameters such as molecular energy levels and redox stability. epstem.netiieta.org
The HOMO energy level can be calculated from the onset oxidation potential (Eox) measured by CV. epstem.net The relationship is often established using an empirical formula that references a standard compound, such as ferrocene/ferrocenium (Fc/Fc+). A commonly used equation is:
EHOMO = -e (Eoxonset - E1/2(Fc/Fc+) + 4.8) [eV]
Once the HOMO level is determined, the LUMO level can be estimated by combining the HOMO energy with the optical band gap (Egopt), which is typically determined from the onset of the UV-Vis absorption spectrum. The equation is as follows:
ELUMO = EHOMO + Egopt
This methodology allows for the precise tuning of energy levels by modifying the molecular structure, a key strategy in designing new materials for applications like Organic Light-Emitting Diodes (OLEDs). For instance, arylation at the 9-position of the carbazole core, as in this compound, is known to influence the HOMO level. nankai.edu.cn While specific experimental values for this compound are not detailed in the reviewed literature, this established technique is routinely applied to characterize its and similar carbazole derivatives' electronic structure. epstem.net
The redox behavior of a compound, meaning its ability to lose or gain electrons, is directly observed in a cyclic voltammogram. Carbazole derivatives are known for their hole-transporting capabilities, which relates to their oxidation process (losing electrons). iieta.org The shape, position, and reversibility of the oxidation and reduction peaks in a CV scan provide insight into the stability of the resulting charged species (cations and anions).
Electrochemical Impedance Spectroscopy (EIS) (Implied for device performance)
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the interfacial and bulk electronic properties of materials and devices. While CV provides information about energy levels, EIS gives insights into charge transfer kinetics, charge transport, and capacitive properties at interfaces, which are critical for evaluating the performance of a complete electronic device.
In the context of materials like this compound, which are often used as layers in devices such as OLEDs or solar cells, EIS can be used to study the performance of these layers. The technique involves applying a small AC voltage perturbation and measuring the resulting current response over a range of frequencies. The data is often presented as a Nyquist plot, which can be modeled with an equivalent circuit to extract quantitative parameters. These parameters include:
Charge Transfer Resistance (Rct): Represents the resistance to charge transfer at the electrode/organic material interface or between different organic layers. A lower Rct is generally desirable for efficient device operation.
Bulk Resistance (Rb): The intrinsic resistance of the material layer.
Double-Layer Capacitance (Cdl): Relates to the charge accumulation at the interfaces.
By analyzing how these parameters change under different operating conditions (e.g., applied bias, illumination), one can understand charge injection barriers, ion diffusion, and degradation mechanisms within a device incorporating the carbazole derivative. Therefore, EIS is an essential tool for optimizing device architecture and predicting long-term stability.
Structural Analysis
The precise three-dimensional arrangement of atoms and molecules in the solid state dictates many of the material's bulk properties, including charge mobility and thermal stability. X-ray diffraction is the definitive technique for this analysis.
Single-Crystal X-ray Diffraction (XRD) and Crystallography
Single-crystal X-ray diffraction provides the most accurate and detailed information about the molecular structure and packing in the crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete three-dimensional model of the electron density can be constructed, revealing bond lengths, bond angles, and intermolecular interactions.
The crystal structure of this compound has been determined and reported. nih.govresearchgate.net The analysis reveals that the compound crystallizes in the monoclinic system with the space group P21/c. nih.gov A key structural feature is the dihedral angle between the plane of the carbazole moiety and the attached 4-bromophenyl ring, which is reported to be 49.87 (5)°. nih.gov This significant twist angle is a common feature in 9-phenylcarbazoles and has important implications for the electronic properties, as it can disrupt π-conjugation between the two aromatic systems.
In the crystal, the molecules are organized into distinct layers. nih.gov The packing is stabilized by C—H⋯π interactions, forming a corrugated two-dimensional network. nih.govresearchgate.net Notably, the arrangement of the carbazole units and the phenyl rings is such that significant π-π stacking interactions are ruled out. nih.gov This type of packing can influence the material's charge transport properties in the solid state.
The detailed crystallographic data are summarized in the table below. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C18H12BrN |
| Formula Weight | 322.2 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.4137 (3) |
| b (Å) | 20.1179 (7) |
| c (Å) | 8.6346 (3) |
| β (°) | 108.5322 (14) |
| Volume (Å3) | 1385.76 (8) |
| Z | 4 |
| Temperature (K) | 100 |
| Calculated Density (Mg m-3) | 1.544 |
Molecular Conformation and Dihedral Angles
Analogous structures where the bromine atom is replaced by a cyano (-CN) or a nitro (-NO₂) group exhibit similar twisted conformations, with dihedral angles of 47.89 (6)° and 53.08 (6)°, respectively. nih.gov This comparison underscores the inherent steric hindrance that dictates the non-planar arrangement of the two ring systems.
Table 1: Dihedral Angles in 9-Phenyl-9H-carbazole Derivatives
| Compound | Dihedral Angle (°) | Reference |
|---|---|---|
| This compound | 49.87 (5) | researchgate.netnih.gov |
| 9-(4-Cyanophenyl)-9H-carbazole | 47.89 (6) | nih.gov |
| 9-(4-Nitrophenyl)-9H-carbazole | 53.08 (6) | nih.gov |
Intermolecular Interactions (e.g., C-H···π interactions)
In the crystalline state, the molecules of this compound are organized through a network of weak intermolecular interactions. Notably, C-H···π interactions play a crucial role in the crystal packing, linking the molecules to form a corrugated two-dimensional network. researchgate.netnih.gov These interactions involve hydrogen atoms from the carbazole and bromophenyl rings acting as donors and the π-systems of adjacent molecules acting as acceptors.
The geometry of these C-H···π interactions has been determined with precision. For instance, a hydrogen atom on the carbazole ring (C3-H1C3) interacts with the centroid (Cg3) of a neighboring carbazole's six-membered ring, and a hydrogen from the bromophenyl ring (C14-H1C14) interacts with the centroid (Cg1) of the entire carbazole moiety of another molecule. nih.gov These interactions, while individually weak, collectively contribute to the stability of the crystal lattice. It is important to note that due to the significant inclination between adjacent carbazole moieties (59.08°), π-π stacking interactions are precluded. nih.gov
Table 2: Hydrogen-Bond Geometry (Å, °) for this compound
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| C3—H1C3···Cg3 | 0.96 | 2.57 | 3.3237 (14) | 135 |
| C5—H1C5···Cg4 | 0.96 | 2.96 | 3.7527 (15) | 141 |
| C14—H1C14···Cg1 | 0.96 | 2.79 | 3.5367 (14) | 135 |
Cg1, Cg3, and Cg4 are the centroids of the N1/C7/C12/C13/C18, C7–C12, and C13–C18 rings, respectively. Source: nih.gov
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) (for nanomaterial composites)
Detailed searches of scientific literature did not yield specific studies where this compound has been incorporated into nanomaterial composites and subsequently analyzed by Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). While the compound is a precursor for functional organic materials, specific morphological or structural data from SEM and TEM analyses of its nanocomposites are not available in the reviewed sources.
Energy-Dispersive X-ray Spectroscopy (EDS) (for elemental analysis of composites)
Similarly, no research articles were found that specifically detail the use of Energy-Dispersive X-ray Spectroscopy (EDS) for the elemental analysis of nanomaterial composites containing this compound. Therefore, there is no available data to report on the elemental composition and distribution within such composites as determined by EDS.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the behavior of carbazole (B46965) derivatives. These methods provide detailed insights into the electronic transitions, charge distribution, and conformational dynamics that govern the compound's properties.
DFT is a computational method used to investigate the electronic structure of many-body systems. Its time-dependent counterpart, TD-DFT, is widely used to calculate excited-state properties and predict electronic absorption spectra, making it particularly valuable for studying chromophoric molecules like 9-(4-Bromophenyl)-9H-carbazole. nih.govresearchgate.net
TD-DFT calculations are instrumental in predicting the nature of electronic transitions upon photoexcitation. For donor-acceptor molecules based on the 9-phenyl-9H-carbazole scaffold, theoretical calculations typically reveal several key transitions. rsc.org The lowest energy absorption bands are often attributed to spin-allowed π–π* local excitations (LE) primarily within the carbazole moiety. rsc.org Additionally, transitions corresponding to intramolecular charge transfer (ICT), where electron density moves from the electron-donating carbazole unit to the phenyl ring, can be predicted. nih.gov The nature, energy, and oscillator strength of these transitions, calculated via TD-DFT, provide a theoretical basis for interpreting experimental UV-Vis absorption spectra. nih.govresearchgate.net
Table 1: Typical Electronic Transitions Predicted by TD-DFT for Carbazole-Based Systems
| Transition Type | Description | Involved Orbitals (Typical) |
|---|---|---|
| π–π (LE)* | Locally excited state transition, primarily localized on the carbazole ring system. | HOMO → LUMO+n |
| ICT | Intramolecular charge transfer from the carbazole (donor) to the phenyl moiety (acceptor). | HOMO → LUMO |
Note: This table represents generalized findings for carbazole-based donor-acceptor systems.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. DFT calculations are used to determine the energy levels and spatial distribution of these orbitals. nih.gov
For donor-acceptor systems containing a carbazole unit, the HOMO is typically localized on the electron-rich carbazole moiety, which acts as the electron donor. researchgate.netresearchgate.net The LUMO, conversely, is generally distributed over the electron-acceptor part of the molecule. researchgate.netresearchgate.net In this compound, the carbazole ring serves as the primary electron-donating group. Therefore, the HOMO is expected to be predominantly located on the carbazole ring, while the LUMO would likely be distributed across the 4-bromophenyl ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's electronic absorption and emission properties. nih.gov
In donor-acceptor systems, excitation with light can induce a directional flow of electron density. Analysis of the FMOs provides a clear picture of this process. The primary electronic transition often involves the promotion of an electron from the HOMO to the LUMO. rsc.org Given the spatial separation of these orbitals in donor-acceptor architectures (HOMO on the donor, LUMO on the acceptor), this transition inherently represents a directional charge transfer. For this compound, this corresponds to an electron moving from the carbazole unit toward the bromophenyl ring, a process often described as through-bond charge transfer. rsc.org
The photophysics of many donor-acceptor molecules are governed by an Intramolecular Charge Transfer (ICT) process upon excitation. mdpi.com Computational studies on analogous N-phenylcarbazole derivatives show that upon initial photoexcitation, the molecule first arrives at a locally excited (LE) state, where the excitation is confined to the carbazole moiety. figshare.com Subsequently, if the molecular geometry and solvent environment are favorable, the molecule can relax into a lower-energy ICT state. figshare.com
This process is often associated with a significant change in the molecule's geometry, particularly a twisting around the single bond connecting the donor and acceptor units. This is known as the Twisted Intramolecular Charge Transfer (TICT) model. mdpi.com The significant dihedral angle observed in the ground state of this compound suggests that it is pre-twisted, which could facilitate the formation of an ICT state upon excitation.
The three-dimensional structure of this compound is heavily influenced by steric effects between the carbazole and the 4-bromophenyl rings. X-ray diffraction analysis of the single crystal provides precise experimental data on its ground-state conformation. nih.govresearchgate.net
The molecule adopts a significantly non-planar conformation. The 4-bromophenyl ring is twisted out of the plane of the carbazole moiety, with a reported dihedral angle of 49.87°. nih.govresearchgate.net This substantial twist is a direct consequence of steric hindrance between the hydrogen atoms on the phenyl ring and those on the carbazole unit. This non-planar geometry has profound implications for the molecule's electronic properties, as it disrupts the π-conjugation between the two aromatic systems. nih.gov DFT calculations on similar twisted carbazole derivatives have successfully reproduced such large dihedral angles, confirming that this conformation is a result of minimizing steric repulsion. nih.gov
Table 2: Crystallographic Data on the Conformation of this compound
| Parameter | Value | Reference |
|---|---|---|
| Dihedral Angle (Carbazole/Bromophenyl) | 49.87 (5)° | nih.govresearchgate.net |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
Data obtained from single-crystal X-ray diffraction.
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT)
Molecular Docking Studies
No molecular docking studies for this compound are available in the reviewed literature.
Ligand-Protein Interactions
There is no available data from the search results detailing specific ligand-protein interactions for this compound.
Simulation of Aggregation Behavior
No studies on the simulation of aggregation behavior (such as H- and J-aggregates) for this compound were found in the reviewed literature.
Coulombic Coupling Investigations
There is no available data from the search results regarding coulombic coupling investigations for this compound.
Applications in Optoelectronic Devices and Materials Science
Organic Light-Emitting Diodes (OLEDs)
Derivatives of 9-(4-Bromophenyl)-9H-carbazole are instrumental in several key layers of OLED devices, enhancing their efficiency, color purity, and operational stability. chemimpex.comnbinno.com The inherent electron-donating nature of the carbazole (B46965) moiety, combined with its high triplet energy, makes it a foundational component for high-performance OLEDs. acs.orgnih.gov
The carbazole nucleus is a well-established and effective hole-transporting unit. mdpi.comresearchgate.netcolorado.edu Materials derived from this compound are frequently developed as Hole-Transporting Materials (HTMs), which facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer of the OLED. The incorporation of the rigid and thermally stable carbazole moiety into HTMs improves the morphological stability of the organic layers, a critical factor in preventing device degradation caused by Joule heating during operation. mdpi.comresearchgate.netresearchgate.net
The versatility of the this compound scaffold allows for its use in creating a variety of materials for the emissive layer (EML), where the recombination of electrons and holes results in light emission.
Carbazole is one of the most popular electron-donating moieties used in the design of emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). frontiersin.orgnih.gov In TADF molecules, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) allows for the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through reverse intersystem crossing (RISC). This process enables the harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency.
The molecular architecture of TADF emitters typically involves linking an electron donor (like carbazole) to an electron acceptor. The this compound unit can be used as a precursor to create these structures. A significant dihedral angle (twist) between the donor and acceptor units is crucial to spatially separate the HOMO and LUMO, thereby minimizing the ΔEST. nih.gov Introducing steric hindrance by modifying the carbazole unit is a key design strategy; for example, replacing a standard carbazole with a derivative like 1,3,6,8-tetramethyl-carbazole can enforce a more twisted structure, leading to a smaller ΔEST and significantly higher device efficiency. frontiersin.orgnih.govrsc.org
Table 1: Performance of OLEDs with Carbazole-Based TADF Emitters
| Emitter | Host | Max. EQE (%) | Color | Ref. |
| DCZ-TTR | DPEPO | 20.1% | Sky-blue | rsc.org |
| CZ-TTR | DPEPO | 14.4% | Sky-blue | rsc.org |
| tMCzPN | DPEPO | 26.0% | Green | frontiersin.orgnih.gov |
| CzPN | DPEPO | 5.3% | Green | frontiersin.orgnih.gov |
In Phosphorescent OLEDs (PhOLEDs), an emissive phosphorescent guest molecule is dispersed within a host material matrix. A critical requirement for the host material is that its triplet energy must be higher than that of the guest emitter to ensure efficient energy transfer to the guest and prevent back-energy transfer, which would quench the emission. acs.org
Carbazole-based molecules, including derivatives of this compound, are excellent candidates for host materials due to their characteristically high triplet energy levels. mdpi.comacs.org They can also be designed to have bipolar charge transport properties—the ability to transport both holes and electrons—by incorporating both electron-donating (carbazole) and electron-accepting (e.g., benzimidazole, cyanopyridine) moieties. acs.orgrsc.org Balanced charge transport within the emissive layer broadens the charge recombination zone, which helps to improve the efficiency and reduce efficiency roll-off at high brightness. mdpi.com
Table 2: Performance of PhOLEDs Using Carbazole-Based Host Materials
| Host Material | Emitter (Dopant) | Max. EQE (%) | Max. Power Eff. (lm/W) | Color | Ref. |
| o-CNPyBCz | FIrpic (10 wt%) | 15.9% | 29.8 | Sky-blue | rsc.org |
| o-CNPyBCz | Ir(ppy)₃ (8 wt%) | 22.6% | 72.8 | Green | rsc.org |
| H2 | FIrpic (15 wt%) | 10.3% | 24.9 | Blue | nih.gov |
| H2 | Ir(ppy)₃ (10 wt%) | 9.4% | 34.1 | Green | nih.gov |
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state. researchgate.net This effect is typically observed in molecules with propeller-like, twisted structures. In solution, these molecules undergo rapid intramolecular rotations and vibrations, which provide non-radiative pathways for the excited state to decay. In the aggregated state, these intramolecular motions are restricted, blocking the non-radiative channels and opening up the radiative decay pathway, resulting in strong light emission. nih.govrsc.org
Carbazole-containing compounds can be designed to exhibit AIE properties. nih.govfrontiersin.org The this compound framework can be functionalized to create these twisted molecular structures. For instance, linking the carbazole unit to other bulky aromatic systems like tetraphenylethylene (B103901) can produce molecules that are highly emissive in their solid or aggregated form, making them suitable for use in non-doped OLEDs or as fluorescent sensors. nih.gov
The molecular design of materials derived from this compound has a profound impact on their optoelectronic properties and, consequently, on the performance of OLEDs. researchgate.net Key design strategies focus on tuning the energy levels, charge transport characteristics, and photophysical behavior. researcher.life
Steric Hindrance and Molecular Conformation: As seen in TADF emitters, introducing bulky substituents or designing molecules with inherent steric strain can force a twisted conformation between donor and acceptor units. rsc.org This twisting is essential for achieving a small ΔEST, which directly boosts the efficiency by enabling the harvesting of triplet excitons. nih.govrsc.org The linking position of different functional groups (ortho-, meta-, or para-) also significantly alters the molecular conformation and the electronic coupling between units, thereby affecting the triplet energy and charge-transporting ability of host materials. acs.orgrsc.org
Donor-Acceptor Strength: The choice of electron-donating and electron-accepting moieties allows for the precise tuning of the emission color. Stronger donors and acceptors generally lead to a smaller energy gap and a red-shift in the emission wavelength. For deep-blue emission, which is critical for displays and lighting, carbazole is often paired with acceptors to create materials with a wide band-gap. nih.govmdpi.com
Bipolar Transport: For host materials and single-emitter layers, achieving a balance between hole and electron transport is crucial for high efficiency. This is often accomplished by creating bipolar molecules that contain both electron-rich (hole-transporting) units like carbazole and electron-deficient (electron-transporting) units. acs.orgmdpi.com This balanced transport ensures that electron-hole recombination occurs efficiently within the emissive layer, maximizing light output.
Through these strategic molecular design principles, this compound serves as a versatile starting point for a wide range of high-performance materials that drive advances in OLED technology.
Emissive Layers and Emitters
Applications in Organic Photovoltaics (OPVs) and Solar Cells
Derivatives of this compound are integral in creating the donor and acceptor materials that form the photoactive layer in organic solar cells. researchgate.net The inclination between the carbazole and phenyl moieties is a significant structural parameter, as it governs the degree of electronic conjugation and thereby influences the material's electrochemical and photophysical properties. nih.gov Theoretical and computational studies, such as those using density functional theory (DFT), are often employed to analyze the structure and optoelectronic characteristics of carbazole derivatives to predict their suitability for solar cell applications. researchgate.net
Dye-Sensitized Solar Cells (DSSCs)
In the field of Dye-Sensitized Solar Cells (DSSCs), carbazole-based organic dyes are frequently used as sensitizers. These dyes are responsible for absorbing light and injecting electrons into a semiconductor material like titanium dioxide (TiO₂), initiating the process of current generation. nih.govmdpi.com Carbazole derivatives are valued in this context for their strong electron-donating nature and their ability to be incorporated into D-π-A (Donor-π bridge-Acceptor) sensitizer (B1316253) architectures. nih.govasianpubs.org
Photosensitizers and Light Absorption
As photosensitizers, dyes derived from the this compound framework are designed to absorb a broad range of the solar spectrum. nih.gov The carbazole unit acts as the electron donor, and by modifying the structure—for instance, through reactions at the bromine site—the light-harvesting capabilities can be optimized. researchgate.net For example, introducing bromine atoms at other positions on the carbazole core of D-π-A dyes has been shown to alter the molecular planarity. This structural change can lead to a blueshift in the UV-vis absorption spectra and an increase in the HOMO and LUMO energy levels. nih.gov Such modifications are a strategy to reduce dye aggregation on the TiO₂ surface, which can otherwise impair the performance of the DSSC. nih.gov
Electron Donor-Hole Systems
The table below summarizes the impact of bromination on the photophysical and electrochemical properties of a representative carbazole-based dye series (2C), demonstrating how derivatives can be tuned for DSSC applications.
| Compound | λabs (nm) | λem (nm) | HOMO (eV) | LUMO (eV) | Eg (eV) |
| 2C | 455 | 609 | -5.41 | -3.11 | 2.30 |
| 2C-1 | 461 | 610 | -5.45 | -3.13 | 2.32 |
| 2C-2 | 453 | 601 | -5.47 | -3.12 | 2.35 |
| 2C-4 | 449 | 592 | -5.53 | -3.11 | 2.42 |
| Data adapted from a study on brominated carbazole-based D–π–A organic dyes, where '2C' is the parent dye and '2C-n' represents dyes with 'n' bromine atoms added. nih.gov |
Bulk Heterojunction Cells
In bulk heterojunction (BHJ) organic solar cells, an active layer comprising a blend of electron donor and electron acceptor materials is used. researchgate.net Materials derived from 9-phenyl-9H-carbazole serve as effective donor materials in these devices. The development of polymer donors and small molecule acceptors is a primary focus in BHJ research. The tunable electronic properties of carbazole derivatives allow for the optimization of energy level alignment with various acceptors, which is crucial for efficient charge separation and collection at the electrodes. researchgate.net
Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are key components in modern flexible electronics. nih.gov The performance of an OFET is highly dependent on the charge transport characteristics of the organic semiconductor used as the active layer. Carbazole derivatives are investigated for this purpose due to their inherent hole-transporting capabilities. mdpi.comresearchgate.net The ability to form stable, ordered thin films is essential for achieving high carrier mobility in OFETs. The molecular packing of carbazole-based compounds can be influenced by the substituents, and this compound provides a platform for synthesizing molecules with tailored solid-state structures. nih.govresearchgate.net For instance, linking carbazole units to other aromatic systems can create materials with ambipolar (both hole and electron transporting) properties, which are desirable for certain electronic applications. researchgate.net
Chemical Sensors
The inherent fluorescence of the carbazole nucleus makes it an excellent scaffold for the development of fluorescent chemical sensors. clockss.orgnih.gov These sensors operate by changing their fluorescence properties (e.g., intensity or wavelength) upon binding with a specific analyte. This compound can be functionalized to create chemosensors for various targets, including metal ions and anions. clockss.orgnih.gov
For example, a derivative of 9-ethyl-9H-carbazole was designed as a fluorescent sensor for the selective detection of copper ions (Cu²⁺). clockss.org In this design, the carbazole unit acts as the fluorophore, while an attached di-2-picolylamine group serves as the binding site for the metal ion. The binding of Cu²⁺ leads to a quenching of the carbazole fluorescence, allowing for quantitative detection. clockss.org Similarly, other carbazole derivatives have been developed as "turn-on" fluorescent sensors for anions like fluoride (B91410) and chloride, where the interaction with the analyte enhances the fluorescence signal through mechanisms such as photoinduced electron transfer (PET). nih.govrsc.org
Photorefractive Materials
Photorefractive materials are a class of materials that exhibit a reversible change in their refractive index upon exposure to non-uniform illumination. This effect is rooted in the combination of photoconductivity and the electro-optic effect. These materials are of significant interest for applications in holographic data storage, optical image processing, and real-time optical correlation.
The functionality of photorefractive materials typically relies on a composite structure containing several key components: a photosensitizer to absorb photons and generate charge carriers, a charge-transporting medium, charge-trapping sites, and a nonlinear optical (NLO) chromophore that provides the electro-optic response. The carbazole moiety is well-known for its excellent hole-transporting capabilities and is a frequent component in the polymer backbone or as a pendant group in materials designed for photorefractive applications.
Conjugated Polymers and Dendrimers
This compound is a pivotal precursor in the synthesis of a wide array of conjugated polymers and dendrimers. researchgate.net The carbazole unit provides hole-transporting properties and high thermal stability, while the bromine atom on the phenyl ring offers a versatile reaction site for various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions. This allows for the systematic construction of complex, high-performance organic materials with tailored electronic and optical properties for use in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The architecture of a polymer or macromolecule significantly influences its physical and electronic properties, including solubility, viscosity, thermal stability, and charge-transport dynamics. The structure of this compound is particularly amenable to the creation of diverse and complex macromolecular architectures.
Linear Polymers: Linear polymers can be synthesized by first converting the this compound into an AB-type monomer. For instance, the bromine on the phenyl ring can act as one reactive site (A), while a second reactive group (B), such as a boronic acid or an ethynyl (B1212043) group, can be introduced at another position on the carbazole ring (e.g., position 3 or 2). Subsequent polymerization through reactions like Suzuki or Sonogashira coupling would lead to a linear chain.
Branched and Hyperbranched Polymers: Hyperbranched polymers are highly branched, three-dimensional macromolecules that offer unique properties like low viscosity and high solubility compared to their linear counterparts. instras.com this compound can be transformed into an AB₂-type monomer, a key building block for hyperbranched structures. This can be achieved by introducing two reactive groups (B₂) at positions 2 and 7 of the carbazole ring, while the bromo-group on the N-phenyl substituent serves as the single A-type reactive site. The one-pot polymerization of such a monomer leads to a globular, dendritic structure.
Star-Shaped Polymers and Dendrimers: Star-shaped polymers consist of multiple linear polymer chains (arms) linked to a central core. advancedsciencenews.com this compound can be used to synthesize the arms of a star polymer or the dendrons for a dendrimer. For example, the bromine atom can be converted to a lithium species or a boronic acid, which can then initiate the polymerization of other monomers or be coupled to a multifunctional core molecule. researchgate.net In dendrimer synthesis, this compound can serve as the initial building block (generation 0). By functionalizing the carbazole ring at the 3 and 6 or 2 and 7 positions, and reacting the bromo-group, successive generations of dendrons can be built up in a stepwise fashion, leading to perfectly branched, monodisperse macromolecules.
| Architecture | Monomer Type | Synthetic Strategy Example | Key Properties |
|---|---|---|---|
| Linear | A-B | Functionalize carbazole at C-2 with a boronic ester (B); use bromophenyl as site (A) for Suzuki polymerization. | Anisotropic charge transport, high crystallinity potential. |
| Hyperbranched | A-B₂ | Functionalize carbazole at C-2 and C-7 with boronic esters (B₂); use bromophenyl as site (A) for one-pot Suzuki polymerization. | High solubility, low solution viscosity, numerous terminal groups. |
| Star-Shaped | Arm Precursor | Couple lithiated 9-(4-lithiatedphenyl)-9H-carbazole to a multifunctional core (e.g., SiCl₄). | Lower viscosity than linear analogues, unique rheological properties. |
| Dendrimer | Generation 0/1 Building Block | Couple 9-(4-bromophenyl)-3,6-diiodo-9H-carbazole with boronic acid derivatives in a divergent synthesis approach. | Monodisperse, globular shape, well-defined number of functional end groups. |
Poly(2,7-carbazole)s are a specific class of conjugated polymers where the carbazole units are linked through the 2 and 7 positions. This linkage results in a nearly linear polymer backbone, which promotes effective π-conjugation and facilitates efficient charge transport along the chain. These polymers are recognized for their wide bandgap, high photoluminescence quantum yields, and excellent thermal stability, making them prime candidates for blue-emitting materials in OLEDs and as host materials for phosphorescent emitters. researchgate.net
The synthesis of poly(2,7-carbazole)s typically involves the polymerization of a 2,7-dihalo-9-alkyl-9H-carbazole monomer via nickel-catalyzed Yamamoto coupling or palladium-catalyzed Suzuki coupling. researchgate.netnih.gov In this context, this compound serves as a crucial starting material for creating the necessary monomers.
The synthetic route involves a two-step process:
Bromination of the Carbazole Core: this compound is first subjected to a bromination reaction to introduce bromine atoms at the 2 and 7 positions of the carbazole ring, yielding 2,7-dibromo-9-(4-bromophenyl)-9H-carbazole.
Polymerization: This resulting monomer can then be polymerized. For instance, using Yamamoto coupling conditions (e.g., with Ni(COD)₂), the 2,7-dibromo monomers undergo dehalogenative polycondensation to form the poly(2,7-carbazole) backbone. The 4-bromophenyl group at the 9-position remains as a pendant substituent.
The presence of the 9-(4-bromophenyl) group on the polymer backbone has several important implications. Firstly, it enhances the solubility of the resulting polymer, which is a critical factor for solution-based processing of devices. Secondly, the bulky, non-planar substituent can disrupt intermolecular packing, which can help to suppress aggregation-caused quenching of fluorescence in the solid state. Finally, the bromine atom on the pendant phenyl group remains as a reactive site that can be used for post-polymerization modification, allowing for further tuning of the polymer's properties or for grafting it onto other structures.
| Property | Influence of 9-(4-Bromophenyl) Substituent | Relevance to Optoelectronics |
|---|---|---|
| Solubility | The bulky group enhances solubility in common organic solvents. | Enables solution-based fabrication techniques like spin-coating and inkjet printing. |
| Morphology | Disrupts close packing, leading to more amorphous films. | Can improve solid-state photoluminescence efficiency by reducing aggregation. |
| Electronic Properties | The electron-withdrawing nature of bromine can slightly lower HOMO/LUMO levels. | Allows for tuning of energy levels to match other materials in a device stack (e.g., electrodes, transport layers). |
| Post-Polymerization Functionality | The pendant bromine atom serves as a reactive handle for further chemical modification. | Offers a route to create more complex materials, such as block copolymers or sensor arrays. |
Structure Property Relationships and Design Principles
Influence of Substituents on Electronic and Optical Properties
The electronic and optical characteristics of 9-(4-Bromophenyl)-9H-carbazole are highly sensitive to the nature and position of substituent groups on its aromatic framework. Strategic placement of different functionalities allows for the fine-tuning of its properties for specific applications.
The bromine atom on the phenyl ring of this compound plays a significant role in modulating its electronic and photophysical properties primarily through the "heavy atom effect." This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1) and can also influence the rate of phosphorescence. The introduction of bromine can lead to a decrease in fluorescence quantum yield and an increase in phosphorescence quantum yield rsc.org.
In the solid state, the 4-bromophenyl ring in this compound is inclined to the mean plane of the carbazole (B46965) moiety by a dihedral angle of approximately 49.87° rsc.orgnih.gov. This twisted conformation affects the degree of π-conjugation between the two aromatic systems.
The bromine substituent also influences the molecular orbital energy levels. Generally, the introduction of a bromine atom can lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels researchgate.net. This can result in a redshift of the ultraviolet-visible (UV-Vis) absorption spectra compared to the non-brominated analogue, 9-phenyl-9H-carbazole researchgate.net.
| Compound | Dihedral Angle (Carbazole-Phenyl) | Key Photophysical Effects |
|---|---|---|
| 9-phenyl-9H-carbazole | ~40-50° (Varies with crystal packing) | Primarily fluorescent |
| This compound | 49.87° rsc.orgnih.gov | Enhanced intersystem crossing (heavy atom effect), potential for increased phosphorescence rsc.org |
The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the this compound scaffold provides a powerful tool for tuning its electronic and optical properties. These functional groups can significantly alter the HOMO and LUMO energy levels, thereby influencing the absorption and emission characteristics.
Attaching EDGs, such as methoxy (-OCH₃) or amino (-NH₂) groups, to the carbazole or phenyl moiety generally raises the HOMO energy level, leading to a smaller HOMO-LUMO energy gap. This typically results in a bathochromic (red) shift in both the absorption and emission spectra. Conversely, attaching EWGs, such as nitro (-NO₂) or cyano (-CN) groups, tends to lower both the HOMO and LUMO energy levels, often with a more pronounced effect on the LUMO level. This can lead to a hypsochromic (blue) shift or a redshift depending on the specific group and its position.
For instance, in a study of 9-phenyl-9H-carbazole-based luminophores, the introduction of increasingly electron-donating substituents on the 9-phenyl ring led to a gradual enhancement of the quantum yields and radiative decay constants in the film state researchgate.net. This highlights the direct impact of substituent electronic nature on the emissive properties.
| Functional Group Type | Example | Effect on HOMO Level | Effect on LUMO Level | Expected Shift in Absorption/Emission |
|---|---|---|---|---|
| Electron-Donating Group (EDG) | -OCH₃, -CH₃ | Increase | Slight Increase/No significant change | Red-shift (Bathochromic) |
| Electron-Withdrawing Group (EWG) | -NO₂, -CN | Decrease | Significant Decrease | Can be Red or Blue-shift |
Introducing sterically bulky groups, such as tert-butyl substituents, onto the this compound framework can significantly influence its physical and photophysical properties. These bulky groups can prevent intermolecular interactions like π-π stacking, which often leads to aggregation-caused quenching of fluorescence in the solid state. This steric hindrance can result in enhanced emission quantum yields in thin films and solid samples.
Furthermore, the presence of bulky groups can increase the glass transition temperature (Tg) and thermal stability of the material, which is a crucial factor for applications in electronic devices that operate at elevated temperatures. For example, the introduction of tert-butyl groups on the carbazole moiety of this compound has been shown to result in a derivative with high thermal stability rsc.org.
From a structural standpoint, bulky substituents can also influence the conformation of the molecule. In 9-(4-bromophenyl)-3,6-di-tert-butyl-9H-carbazole, the dihedral angles between the carbazole ring system and the pendent benzene ring are 60.5° and 56.3° in the two independent molecules within the crystal structure researchgate.netnih.gov. This increased twisting, compared to the non-tert-butylated analogue, can reduce the extent of π-conjugation between the carbazole and phenyl moieties.
| Property | This compound | 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole |
|---|---|---|
| Dihedral Angle (Carbazole-Phenyl) | 49.87° rsc.orgnih.gov | 56.3° - 60.5° researchgate.netnih.gov |
| Intermolecular Interactions | Prone to π-π stacking | Steric hindrance reduces aggregation |
| Thermal Stability | Moderate | Enhanced |
The extent of the π-conjugated system in derivatives of this compound is a critical determinant of their electronic and optical properties. Extending the conjugation length, for instance, by introducing unsaturated linkages like vinyl or ethynyl (B1212043) groups, or by forming oligomers and polymers, generally leads to a decrease in the HOMO-LUMO energy gap.
This reduction in the energy gap results in a bathochromic (red) shift in both the absorption and emission spectra, meaning the molecule absorbs and emits light at longer wavelengths. The degree of conjugation is also influenced by the planarity of the molecule. The inherent twist between the carbazole and the 4-bromophenyl ring in this compound partially disrupts the π-conjugation mdpi.com. Chemical modifications that lead to a more planar structure would enhance conjugation and cause a further red shift in the spectra.
The synthesis of polymers based on 9-(4-vinylbenzyl)-9H-carbazole has been explored, demonstrating a method to create extended π-conjugated systems from carbazole-containing monomers rsc.orgresearchgate.net. The photophysical properties of such polymers are directly related to the effective conjugation length along the polymer backbone.
| Modification | Effect on π-Conjugation | Impact on HOMO-LUMO Gap | Resulting Spectral Shift |
|---|---|---|---|
| Introduction of vinyl or ethynyl groups | Increased conjugation length | Decrease | Red-shift (Bathochromic) |
| Formation of oligomers/polymers | Significantly increased conjugation | Significant Decrease | Significant Red-shift (Bathochromic) |
| Increased planarity | Enhanced conjugation | Decrease | Red-shift (Bathochromic) |
Donor-Acceptor (D-A) Systems and Intramolecular Charge Transfer (ICT)
The electron-donating nature of the carbazole moiety makes this compound an excellent building block for creating donor-acceptor (D-A) systems. In such systems, the carbazole unit acts as the electron donor, and it is covalently linked to an electron-accepting molecule. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a state with significant charge separation, known as an intramolecular charge transfer (ICT) state.
The emission from ICT states is often highly sensitive to the polarity of the surrounding medium, a phenomenon known as solvatochromism. In polar solvents, the charge-separated excited state is stabilized, leading to a red-shifted emission compared to nonpolar solvents.
The charge-transfer characteristics of D-A systems based on this compound can be precisely tuned through several strategies:
Strength of the Donor and Acceptor: The energy of the ICT state is directly related to the electron-donating strength of the carbazole moiety and the electron-accepting strength of the acceptor unit. Introducing electron-donating substituents on the carbazole can enhance its donor character, leading to a lower energy ICT state. Conversely, using stronger electron acceptors will also lower the energy of the ICT state.
Linker between Donor and Acceptor: The nature of the covalent bridge connecting the donor and acceptor influences the electronic coupling between them. A more conjugated linker can facilitate more efficient charge transfer.
Relative Orientation of Donor and Acceptor: The spatial arrangement of the donor and acceptor moieties is crucial. A more co-planar arrangement generally leads to stronger electronic coupling and more efficient charge transfer. The inherent twist in this compound can be a design element to control the degree of D-A interaction.
By systematically modifying these parameters, the absorption and emission properties of the resulting D-A molecules can be tailored for specific applications, such as in organic light-emitting diodes (OLEDs), solar cells, and sensors.
Through-Space vs. Through-Bond Charge Transfer
In donor-acceptor (D-A) molecules based on carbazole, the mechanism of intramolecular charge transfer (ICT) is a critical determinant of their photophysical properties. The charge transfer can occur through two primary pathways: through-bond charge transfer (TBCT) and through-space charge transfer (TSCT).
Through-Bond Charge Transfer (TBCT): This mechanism involves the transfer of charge through the covalent bond network connecting the donor and acceptor units. In conventional D-A systems linked by a π-conjugated bridge, TBCT is the dominant pathway. However, this can sometimes lead to weak oscillator strength and lower photoluminescence quantum yields due to the spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). rsc.org
Through-Space Charge Transfer (TSCT): This pathway occurs when the donor and acceptor moieties are in close spatial proximity, allowing for direct charge transfer through space, independent of the covalent bonding path. The molecular architecture imposed by a rigid linker like carbazole can facilitate a specific orientation of the donor and acceptor units that promotes TSCT. rsc.orgrsc.org
The prevalence of one mechanism over the other is dictated by several factors. Studies on various D-carbazole-A systems show that the relative strengths of the donor and acceptor groups are crucial. For instance, a combination of a strong donor and a strong acceptor tends to favor TSCT, while a weak donor and a strong acceptor may exhibit both TSCT and TBCT characteristics. rsc.orgrsc.org Furthermore, the solid-state packing of molecules in a host matrix can influence the charge transfer mechanism. Tight packing in a host can distort the guest molecule, reducing the D-A separation and stabilizing the TSCT state over the TBCT state. rsc.org For this compound, the twisted conformation between the carbazole and the 4-bromophenyl ring, with a dihedral angle of approximately 49.87°, is a key structural feature. nih.govresearchgate.net This twisted structure inherently brings certain atoms into spatial proximity and influences the overlap of molecular orbitals, playing a role in the potential for through-space interactions. The TSCT pathway is considered particularly beneficial for achieving efficient thermally activated delayed fluorescence (TADF), as it can facilitate a faster reverse intersystem crossing (RISC) process. rsc.orgrsc.org
Control of Photophysical Phenomena
The specific arrangement of the carbazole donor and the bromophenyl unit in this compound governs its interaction with light and subsequent energy dissipation pathways.
Absorption and Emission Properties
The photophysical properties of 9-phenyl-9H-carbazole derivatives are characterized by absorption in the ultraviolet region and emission in the visible spectrum.
Absorption: Compounds based on the 9-phenyl-9H-carbazole framework typically exhibit low-energy absorption bands around 329 nm, with a shoulder extending to approximately 350 nm. nih.gov These absorptions are primarily attributed to spin-allowed π–π* transitions localized on the carbazole moiety, along with a degree of weak intramolecular charge transfer between the carbazole and the attached phenyl ring. nih.gov The introduction of a bromine atom, as in this compound, can subtly modify the electronic properties and thus the absorption spectrum. Bromination at certain positions in other carbazole-based D-π-A dyes has been shown to cause a blueshift in the absorption spectra, suggesting a decrease in the effective conjugation of the molecule due to steric hindrance and increased non-planarity. semanticscholar.org
Emission: In solution at room temperature, these compounds often show weak fluorescence. However, in rigid states, such as in a frozen solvent at 77 K or when doped into a polymer matrix film, they can exhibit intense yellowish emission with emission maxima (λ_em) around 540 nm. nih.gov This behavior is indicative of twisted intramolecular charge transfer (TICT) characteristics, where the molecule can relax into a non-emissive state in fluid media but is restricted from doing so in a rigid environment, thus promoting radiative decay. The emission spectra of related carbazole derivatives can be influenced by solvent polarity. researchgate.net
| Compound Type | Typical λ_abs (nm) | Typical λ_em (nm) | Conditions |
| 9-phenyl-9H-carbazole derivatives | ~329 | ~540 | Absorption in THF; Emission in film state nih.gov |
| Carbazole-based D-π-A dyes | 350-500 | Varies | In DMF solution semanticscholar.org |
This table is generated based on data for closely related 9-phenyl-9H-carbazole and carbazole-based compounds to provide context.
Photoluminescence Quantum Yield (PLQY)
The photoluminescence quantum yield (PLQY) is a critical measure of a material's emission efficiency. The carbazole moiety itself is known for having a high fluorescence quantum yield, with values reported between 0.88 and 1.00. researchgate.net However, the PLQY of carbazole derivatives can vary dramatically. Research has shown that the PLQY of derivatives can be highly sensitive to the purity of the starting carbazole material. For example, the PLQY of 9-(4-bromobenzyl)-9H-carbazole was observed to vary from 16.0% to as high as 91.1% depending on the source of the carbazole. acs.org This highlights the critical role that trace impurities can play in activating or quenching radiative transition pathways. acs.org For derivatives of 9-phenyl-9H-carbazole, the PLQY is often low in solution but can be significantly enhanced in the solid or aggregated state, a characteristic feature of materials with aggregation-induced emission (AIE) or restricted access to non-radiative decay pathways in a rigid matrix. nih.gov
Thermally Activated Delayed Fluorescence (TADF)
Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons to generate light, enabling organic light-emitting diodes (OLEDs) to theoretically achieve 100% internal quantum efficiency. frontiersin.org The key requirement for a TADF material is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST), which facilitates efficient reverse intersystem crossing (RISC) from T₁ to S₁. frontiersin.orgrsc.org
The design of TADF emitters often involves creating a molecular structure with a significant spatial separation between the HOMO and LUMO. rsc.orgrsc.org Carbazole is a very popular electron donor used in TADF emitters. frontiersin.orgrsc.org In a molecule like this compound, the carbazole unit acts as the electron donor (where the HOMO is primarily located) and the bromophenyl group has electron-accepting character. The twisted geometry between these two units helps to separate the frontier orbitals, which is a fundamental principle for minimizing ΔE_ST. frontiersin.org While this compound itself is primarily considered a key intermediate, its core structure provides the necessary electronic framework that, with further modification (e.g., by attaching stronger acceptor units), can produce highly efficient TADF emitters. The TSCT mechanism, enabled by such twisted D-A structures, is particularly effective in promoting a fast RISC process, which is essential for high-performance TADF. rsc.org
Aggregation-Caused Quenching (ACQ) Mitigation
Aggregation-caused quenching (ACQ) is a common phenomenon where the fluorescence of luminophores decreases in the solid state or at high concentrations due to the formation of non-emissive aggregates (e.g., excimers) via strong intermolecular π-π stacking. rsc.org The molecular structure of this compound is inherently suited to mitigate ACQ.
The significant dihedral angle of ~50° between the carbazole and bromophenyl planes creates a bulky, non-planar, and twisted molecular shape. nih.gov This steric hindrance effectively prevents the close co-facial π-π stacking that typically leads to ACQ. In the crystal structure, molecules of this compound are arranged in a way that π-π interactions are ruled out. nih.gov This structural feature is crucial for maintaining high emission efficiency in the solid state, which is a prerequisite for applications in devices like OLEDs. By introducing bulky groups and enforcing a twisted structure, the intermolecular interactions that cause quenching are suppressed, allowing the molecules to retain their individual photophysical properties even when packed closely together. rsc.org
Correlation between Molecular Structure and Device Performance
The specific molecular structure of this compound and its isomers makes them highly valuable as intermediates in the synthesis of materials for high-performance organic electronic devices, particularly OLEDs. nbinno.comnbinno.com
The carbazole moiety is well-known for its excellent hole-transporting capabilities, high thermal stability, and high triplet energy. mdpi.com These properties make it an ideal building block for host materials in phosphorescent OLEDs (PhOLEDs), where a high triplet energy is required to efficiently confine triplet excitons on the guest emitter.
The 9-phenylcarbazole unit serves as a robust electron donor. The bromine atom on the phenyl ring provides a reactive site for further chemical modification through cross-coupling reactions (e.g., Suzuki coupling). mdpi.com This allows for the straightforward synthesis of more complex molecules where tailored electron-acceptor or charge-transporting units can be attached, enabling fine-tuning of the final material's electronic and optical properties for specific device architectures. nbinno.comnbinno.com
The correlation between the molecular structure and device performance can be summarized as follows:
High Glass Transition Temperature (T_g): The rigid and bulky structure contributes to high T_g values in the resulting materials, ensuring morphological stability and long operational lifetimes for OLED devices. mdpi.com
Efficient Charge Transport: The inherent hole-transporting nature of the carbazole core facilitates efficient charge injection and transport within the device, leading to lower driving voltages. nbinno.com
High Triplet Energy: The wide bandgap of the carbazole unit results in high triplet energy levels, making it suitable as a host for blue, green, and red phosphorescent emitters by preventing back energy transfer from the guest to the host. mdpi.com
Tunable Energetics: The ability to functionalize the molecule at the bromine position allows for precise control over the HOMO and LUMO energy levels, enabling optimization of the energy level alignment within the multilayered OLED structure for improved charge balance and higher efficiency.
In practice, hole-transporting materials based on a 4-(9H-carbazol-9-yl)triphenylamine core, synthesized using intermediates like this compound, have demonstrated significantly enhanced current, power, and external quantum efficiencies in OLEDs compared to standard reference devices. mdpi.com For example, a device using a carbazole-triphenylamine derivative as the hole transport material achieved a high power efficiency of 29.3 lm/W and a current efficiency of 39.8 cd/A. mdpi.com
| Device Layer | Relevant Property of this compound based materials | Impact on Device Performance |
| Hole Transport Layer (HTL) | Good hole mobility, high T_g | Low turn-on voltage, long device lifetime mdpi.com |
| Emissive Layer (Host) | High triplet energy, good thermal stability | High efficiency for phosphorescent emitters mdpi.com |
| Synthetic Intermediate | Versatile functionalization via C-Br bond | Ability to create tailored materials for various roles nbinno.comnbinno.com |
This table illustrates the correlation between the properties derived from the this compound structure and OLED device performance.
Biological Activity and Biomedical Potential
Anticancer Potential of Carbazole (B46965) Derivatives
Carbazole derivatives have emerged as a promising class of compounds in the development of novel anticancer agents. nih.gov Their planar structure allows them to interact with biological macromolecules, leading to the disruption of cancer cell proliferation and survival. The anticancer mechanisms of these compounds are multifaceted, often involving the inhibition of cell growth, induction of programmed cell death, and interaction with key regulatory proteins. nih.govnih.gov
Inhibition of Cell Proliferation
A fundamental characteristic of cancer is uncontrolled cell proliferation. Numerous studies have demonstrated the potent anti-proliferative activity of carbazole derivatives against a wide array of human cancer cell lines. This inhibitory effect is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
For instance, certain 5,8-dimethyl-9H-carbazole derivatives have shown significant activity against triple-negative breast cancer cells (MDA-MB-231), with IC₅₀ values as low as 0.73 µM. nih.gov Another study on nitrocarbazole derivatives reported IC₅₀ values of 7 µM and 11.6 µM against MCF-7 (estrogen receptor-positive breast cancer) and MDA-MB-231 cells, respectively. mdpi.com The natural carbazole alkaloid mahanine (B1683992) has also demonstrated potent antiproliferative effects across various cancer cell lines. nih.gov The table below summarizes the anti-proliferative activity of selected carbazole derivatives.
Table 1: Anti-proliferative Activity of Selected Carbazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ Value (µM) |
|---|---|---|
| 5,8-dimethyl-9H-carbazole derivative (Compound 4) | MDA-MB-231 (Breast) | 0.73 ± 0.74 |
| 5,8-dimethyl-9H-carbazole derivative (Compound 3) | MDA-MB-231 (Breast) | 1.44 ± 0.97 |
| 2-nitro-1,4-di-p-tolyl-9H-carbazole | MCF-7 (Breast) | 7 ± 1.0 |
| 2-nitro-1,4-di-p-tolyl-9H-carbazole | MDA-MB-231 (Breast) | 11.6 ± 0.8 |
| Mukonal (Carbazole Alkaloid) | MDA-MB-231 (Breast) | 7.5 |
| Mukonal (Carbazole Alkaloid) | SK-BR-3 (Breast) | 7.5 |
| Heptaphylline | Pancreatic Cancer Cells | ~12 |
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. nih.gov A key mechanism through which carbazole derivatives exert their anticancer effects is by inducing apoptosis in cancer cells. nih.govresearchgate.net This process is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. mdpi.com
Studies have shown that treatment with carbazole derivatives leads to classic morphological and biochemical features of apoptosis, such as cell shrinkage, nuclear fragmentation, and the formation of apoptotic bodies. nih.govnih.gov The induction of apoptosis is frequently linked to the intrinsic or mitochondrial pathway. This involves changes in the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of pro-apoptotic factors from the mitochondria. nih.govresearchgate.net For example, some derivatives of Justicidin B, which share structural similarities with certain carbazole-related compounds, were found to increase the Bax/Bcl-2 ratio by enhancing Bax expression. nih.govnih.gov This shift in the Bax/Bcl-2 balance is a critical event that commits the cell to apoptosis. Furthermore, the activation of key executioner caspases, such as caspase-3 and caspase-7, is a common downstream event observed following treatment with carbazole derivatives, confirming their role in triggering the apoptotic cascade. nih.govresearchgate.net
Interaction with Key Proteins (e.g., Bcl-2)
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis. mdpi.com Anti-apoptotic members, such as Bcl-2 itself, prevent cell death, and are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. Consequently, targeting these anti-apoptotic proteins is a promising strategy in cancer treatment.
Carbazole derivatives have been shown to interact with and modulate the function of Bcl-2. Some carbazole-piperazine hybrid molecules have been designed as potent Bcl-2 targeting agents. nih.gov Molecular docking and simulation studies have confirmed that these hybrid molecules can interact effectively with the active site of the Bcl-2 protein. nih.gov This interaction can disrupt the anti-apoptotic function of Bcl-2, thereby sensitizing cancer cells to apoptotic signals. For example, a novel carbazole-piperazine hybrid, ECPU-0001, was found to induce apoptosis in A549 lung adenocarcinoma cells by targeting the Bcl-2 protein. nih.gov This targeted interaction highlights the potential of carbazole derivatives to overcome the resistance to apoptosis often observed in cancer cells.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer. Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. Several carbazole derivatives have been reported to possess significant antioxidant properties. mdpi.comresearchgate.net
The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comnih.gov In these assays, the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable free radicals is measured spectrophotometrically. A lower IC₅₀ value in these assays indicates a higher antioxidant activity. nih.gov The antioxidant potential of carbazole derivatives is often attributed to the nitrogen atom in the carbazole ring, which can donate an electron, and the presence of specific substituent groups that can enhance this activity. mdpi.com
Table 2: Antioxidant Activity of Selected Compounds from DPPH and ABTS Assays
| Compound/Extract | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) |
|---|---|---|
| Methanol extract of Macaranga hypoleuca | 18.06 | 3.72 |
| n-hexane fraction of Macaranga hypoleuca | 34.18 | 31.04 |
| Ethyl acetate (B1210297) fraction of Macaranga hypoleuca | 14.31 | 2.10 |
| n-butanol fraction of Macaranga hypoleuca | 16.03 | 3.21 |
| Water fraction of Macaranga hypoleuca | 20.19 | 3.19 |
| Trolox (Standard) | 16.06 | 2.34 |
(Data sourced from a study on natural product extracts containing various compounds) e3s-conferences.org
Amyloid Aggregation Inhibition
The misfolding and aggregation of specific proteins into amyloid fibrils is a pathological hallmark of several debilitating human diseases, including Alzheimer's disease and type 2 diabetes. nih.gov The aggregation of amyloid-beta (Aβ) peptide is central to Alzheimer's disease, while the aggregation of islet amyloid polypeptide (IAPP, or amylin) is associated with the loss of pancreatic β-cells in type 2 diabetes. nih.gov There is growing interest in the development of small molecules that can inhibit this aggregation process.
Carbazole derivatives have emerged as potential inhibitors of amyloid aggregation. nih.govnih.gov Their planar and aromatic structure allows them to interact with amyloidogenic proteins through non-covalent interactions, such as π-π stacking and hydrogen bonding, thereby interfering with the self-assembly process. nih.gov
Binding Interactions with Amyloidogenic Proteins (e.g., Insulin (B600854), IAPP)
The role of carbazole derivatives in modulating the aggregation of proteins relevant to type 2 diabetes, such as insulin and IAPP, is an active area of research. Several studies have highlighted the potential of carbazole-containing molecules to prevent damage to pancreatic β-cells and modulate carbohydrate metabolism, which is indirectly related to insulin function and IAPP aggregation. mdpi.comresearchgate.net
Research has shown that certain fluorescent carbazole analogs can inhibit amyloid deposition on the pancreatic β-cells of diabetic mice. nih.gov This suggests a direct interaction with IAPP, preventing its aggregation into toxic fibrils. While the precise molecular details of these binding interactions are still under investigation, it is hypothesized that carbazole derivatives can bind to early-stage aggregates or monomers of IAPP, diverting them from the fibril-forming pathway. nih.govnih.gov The ability of these compounds to interfere with the aggregation of IAPP suggests their potential as therapeutic agents for the preservation of β-cell mass and function in type 2 diabetes. mdpi.comnih.gov
Future Prospects and Emerging Trends
Development of Next-Generation Optoelectronic Devices
The excellent thermal stability and favorable photophysical properties of 9-(4-Bromophenyl)-9H-carbazole make it a prime candidate for next-generation optoelectronic devices. researchgate.net Its role as a precursor to more complex molecules allows for the fine-tuning of electronic characteristics essential for high-performance applications. mdpi.com Researchers are actively exploring its derivatives in advanced systems that demand superior efficiency, longevity, and novel functionalities.
Flexible Displays and Bioimaging
The utility of this compound extends to the burgeoning field of flexible electronics. Its derivatives are being incorporated into advanced polymeric materials that offer both high performance and mechanical flexibility, crucial for the development of foldable displays and wearable electronic devices. researchgate.netresearchgate.net The compound's compatibility with solution-processing techniques further enhances its suitability for manufacturing on flexible substrates. researchgate.net
In the realm of life sciences, carbazole (B46965) derivatives are showing promise as fluorescent probes for bioimaging. mdpi.com While direct applications of this compound in bioimaging are still emerging, the inherent fluorescence of the carbazole core is a key property being exploited. mdpi.com The ability to functionalize the bromophenyl group allows for the attachment of specific targeting moieties, opening the possibility of creating tailored probes for visualizing biological processes in vitro and in vivo. The high Stokes' shift observed in some carbazole derivatives is a particularly valuable characteristic for fluorescent markers, minimizing self-quenching and improving detection sensitivity. mdpi.com
Innovations in Synthetic Methodologies
Traditional syntheses of this compound, such as the Ullmann condensation, often require harsh reaction conditions. mdpi.com Modern research is focused on developing more efficient, sustainable, and versatile synthetic routes. Innovations include the use of advanced catalytic systems that can operate under milder conditions and offer higher yields. Techniques like palladium-catalyzed C-H bond functionalization and direct arylation are being explored to streamline the synthesis of complex carbazole derivatives from simpler precursors. mdpi.comnih.gov These novel methods not only improve efficiency but also expand the chemical space, allowing for the creation of novel molecular architectures with tailored properties.
Green Chemistry Approaches
The principles of green chemistry are increasingly influencing the synthesis of functional materials. For carbazole derivatives, this translates to developing protocols that minimize waste, reduce energy consumption, and utilize less hazardous reagents. One promising approach is the use of microwave-assisted synthesis in conjunction with heterogeneous catalysts, such as palladium nanoparticles supported on biochar derived from agricultural waste. mdpi.com This method offers a sustainable and efficient alternative for creating the core carbazole structure. mdpi.com Furthermore, the use of molecular oxygen as a clean and inexpensive oxidant in palladium-catalyzed C-H acylation reactions represents another significant step towards a more environmentally benign synthesis of functionalized carbazoles. nih.gov Researchers are also investigating the use of renewable resources, such as lignin, as starting materials for carbazole synthesis, further advancing the sustainability of these processes. rsc.org
Expansion into New Application Areas (e.g., Data Encryption Technologies)
Beyond its established role in optoelectronics, the unique electronic properties of materials derived from this compound are paving the way for their use in new technological domains. One of the most intriguing emerging applications is in the field of high-density data storage. Phenyl-functionalized carbazole polymers have demonstrated potential for use in advanced memory devices. researchgate.net The distinct electronic states of these materials could be harnessed to store information, offering a potential pathway to novel, non-volatile memory technologies that are both high-capacity and flexible. This opens up possibilities for their integration into secure data storage and encryption systems.
Computational Materials Design and Advanced Simulations
The design and discovery of new materials are being accelerated by computational modeling and advanced simulations. researchgate.net Techniques like Density Functional Theory (DFT) are employed to predict the electronic and optical properties of carbazole derivatives before they are synthesized in the lab. worldscientific.comacs.org This computational-first approach allows researchers to screen vast libraries of potential molecules and identify candidates with the most promising characteristics for specific applications, such as host materials for OLEDs or sensitizers for solar cells. researchgate.networldscientific.com By simulating molecular structures and energy levels, scientists can gain deep insights into structure-property relationships, guiding the rational design of next-generation materials built upon the this compound framework and reducing the time and expense of experimental trial-and-error. acs.org
The following table summarizes key research findings related to the development of materials based on carbazole derivatives.
| Research Area | Key Finding/Development | Potential Impact |
| Optoelectronics | Derivatives used as host materials in OLEDs and hole-transporting layers in OPVs. researchgate.net | Higher efficiency, better color purity, and improved stability in displays and solar cells. |
| Flexible Electronics | Incorporation into advanced polymers compatible with flexible substrates. researchgate.net | Development of bendable screens, wearable sensors, and portable solar panels. |
| Green Synthesis | Use of microwave irradiation and biochar-supported palladium catalysts. mdpi.com | More sustainable and energy-efficient production of carbazole compounds. |
| Data Storage | Phenyl-functionalized carbazole polymers show potential for memory devices. researchgate.net | Creation of high-density, flexible, and non-volatile information storage systems. |
| Computational Design | DFT and other simulation methods are used to predict material properties. researchgate.netacs.org | Accelerated discovery and rational design of new functional materials. |
Q & A
Q. Table 1: Representative Synthetic Conditions
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, THF, 70°C, 24h | 65% | |
| N-Alkylation | K₂CO₃, DMF, reflux | 83%* | |
| Bromination | NBS, DMF, 80°C | Not reported |
*Yield for (4-Bromophenyl)(9H-carbazol-9-yl)methanone.
How can researchers optimize Suzuki cross-coupling reactions for this compound derivatives?
Answer:
Optimization involves:
- Catalyst Selection : Pd(PPh₃)₄ is preferred for aryl-aryl couplings due to stability and efficiency .
- Solvent Effects : THF or toluene enhances solubility of aromatic intermediates .
- Temperature Control : Prolonged reflux (24h at 70°C) ensures complete conversion .
- Purification : Column chromatography (silica gel, DCM/hexane) improves purity .
Advanced Tip: Screen alternative catalysts (e.g., Pd(dba)₂) to reduce side reactions in sterically hindered systems.
What characterization techniques are critical for confirming the structure of this compound?
Answer:
- Single-Crystal X-ray Diffraction : Resolves dihedral angles (e.g., 91.2° between carbazole and benzene planes) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) .
- Elemental Analysis : Confirms molecular formula (C₁₈H₁₂BrN) .
What are the key physical and chemical properties of this compound?
Answer:
Table 2: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 398.29 g/mol | |
| Solubility (25°C) | 6.8 × 10⁻⁶ g/L (DCM, THF) | |
| Density | 1.32 g/cm³ | |
| Thermal Stability (Td) | 234°C (decomposition) |
What safety precautions are recommended for handling this compound?
Answer:
- Toxicity Profile : Oral LD₅₀ >2,000 mg/kg; no mutagenicity observed in Ames tests .
- Handling : Use PPE (gloves, goggles), avoid inhalation, and work in a fume hood .
- Disposal : Follow hazardous waste protocols for halogenated organics .
How is this compound applied in organic electronics?
Answer:
Q. Table 3: Device Performance Metrics
| Application | Key Parameter | Value | Reference |
|---|---|---|---|
| OLED Host | Triplet Energy (ET) | 2.83 eV | |
| Electroluminescent Diode | Luminous Efficiency | 1.5 lm/W |
What methodologies are used to study the electropolymerization of carbazole derivatives?
Answer:
- Electrochemical Impedance Spectroscopy (EIS) : Analyzes capacitive behavior of polycarbazole films on carbon electrodes .
- Cyclic Voltammetry : Determines oxidation potentials (e.g., ~1.2 V vs. Ag/Ag⁺) .
Advanced Insight : Copolymerization with EDOT (3,4-ethylenedioxythiophene) enhances conductivity .
How does bromination affect the reactivity of this compound?
Answer:
- Site-Selectivity : Bromination at the para position stabilizes intermediates for cross-coupling .
- Functionalization : Enables Suzuki couplings, Ullmann reactions, or Grignard additions .
What computational approaches predict the electronic properties of this compound?
Answer:
- DFT Calculations : Optimize geometry and HOMO/LUMO levels (e.g., HOMO = −5.4 eV) .
- Molecular Dynamics : Simulate packing behavior in thin films for OLED applications .
How do structural modifications influence the thermal stability of carbazole derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
